molecular formula C17H18 B11943763 2-Methyl(2.2)paracyclophane CAS No. 24262-07-5

2-Methyl(2.2)paracyclophane

Katalognummer: B11943763
CAS-Nummer: 24262-07-5
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: PCWILLLONPHNNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl(2.2)paracyclophane is a derivative of the well-known [2.2]paracyclophane, a cyclophane that consists of two benzene rings connected by two ethylene bridges. This compound is characterized by the presence of a methyl group attached to one of the benzene rings. The unique structure of this compound imparts interesting chemical and physical properties, making it a subject of significant interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl(2.2)paracyclophane typically involves the pyrolysis of para-xylene under low pressure. This method was first reported by Brown and Farthing in 1949 . The process involves heating para-xylene to high temperatures, causing it to decompose and form the desired cyclophane structure. The addition of a methyl group can be achieved through various electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled pyrolysis of para-xylene in specialized reactors, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl(2.2)paracyclophane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like aluminum chloride (for Friedel-Crafts alkylation) and nitric acid (for nitration) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl(2.2)paracyclophane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Methyl(2.2)paracyclophane exerts its effects is primarily related to its ability to interact with various molecular targets. The compound’s planar chiral structure allows it to engage in specific interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and influence the activity of target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [2.2]Paracyclophane: The parent compound without the methyl group.

    4-Methyl(2.2)paracyclophane: Another methylated derivative with the methyl group in a different position.

    [3.3]Paracyclophane: A larger cyclophane with three carbon bridges.

Uniqueness

2-Methyl(2.2)paracyclophane is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other cyclophanes and allows for unique applications in various fields of research .

Eigenschaften

CAS-Nummer

24262-07-5

Molekularformel

C17H18

Molekulargewicht

222.32 g/mol

IUPAC-Name

5-methyltricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene

InChI

InChI=1S/C17H18/c1-13-12-16-7-6-14-2-4-15(5-3-14)8-10-17(13)11-9-16/h2-5,9,11-12H,6-8,10H2,1H3

InChI-Schlüssel

PCWILLLONPHNNY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CCC3=CC=C(CCC(=C1)C=C2)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.